![molecular formula C13H19N3O B1464285 1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one CAS No. 1274601-24-9](/img/structure/B1464285.png)
1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one
Overview
Description
“1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one” is a compound with the CAS Number: 77445-06-8 . It has a molecular weight of 156.23 . The IUPAC name for this compound is (1-acetyl-4-piperidinyl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3 . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
Scientific Research Applications
Anticancer Applications
Piperidine derivatives, including “1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one”, are being utilized in different ways as anticancer agents . They exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives have shown potential as antiviral agents . Their unique structure allows them to interfere with the replication process of certain viruses.
Antimalarial Applications
The piperidine nucleus has been found to be effective in the treatment of malaria . The derivatives of piperidine can disrupt the life cycle of the malaria parasite, providing a potential avenue for new antimalarial drugs.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of certain bacteria and fungi, making them useful in the treatment of various infections.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help to reduce pain and inflammation, which makes them useful in the treatment of conditions like arthritis.
Anti-Alzheimer Applications
Piperidine derivatives have shown promise in the treatment of Alzheimer’s disease . They can potentially interfere with the formation of amyloid plaques, which are a hallmark of the disease.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They can help to manage the symptoms of various psychiatric disorders, including schizophrenia.
Safety And Hazards
Future Directions
As for future directions, more research is needed to fully understand the properties and potential applications of “1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one”. It could be interesting to explore its potential uses in drug delivery systems, given the related compound 4-AMP’s use in creating micelles for controlled drug delivery .
properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-9-11-3-6-16(7-4-11)13(17)8-12-2-1-5-15-10-12/h1-2,5,10-11H,3-4,6-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZNHNXZZQGNOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,7R,8AS)-3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1464206.png)
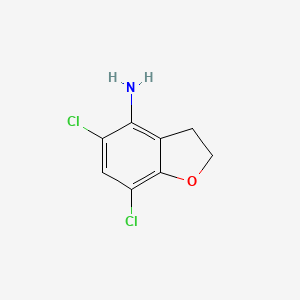
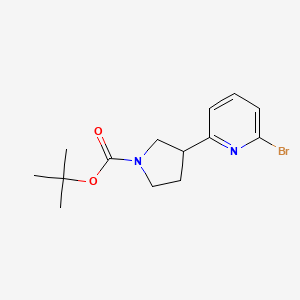
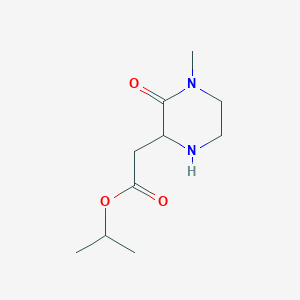
![(4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid](/img/structure/B1464213.png)
![2-[3-(1-Piperidinylmethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1464214.png)
![methyl (E)-3-[5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-propenoate](/img/structure/B1464215.png)
![[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1464216.png)
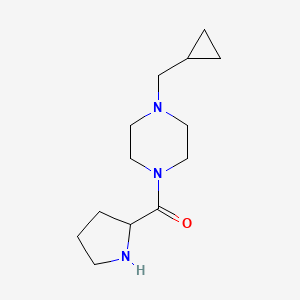
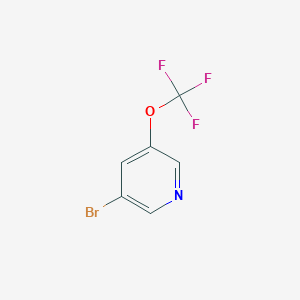
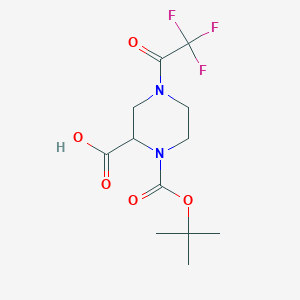
![2-[(4-Fluorobenzyl)amino]-3-methyl-1-butanol](/img/structure/B1464222.png)
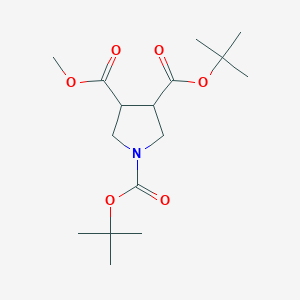
![(3S,7R,8AS)-3-cyclohexyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1464225.png)